N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a structurally complex acetamide derivative characterized by a cyclopropyl group, a furan-2-yl moiety, a hydroxyethyl chain, and a 2-fluorophenoxy substituent. For instance, compounds like 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide () share key features such as fluorinated aromatic rings and furan-based substituents, which are often associated with enhanced metabolic stability and binding affinity in drug discovery .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c18-13-4-1-2-5-14(13)23-10-16(20)19-11-17(21,12-7-8-12)15-6-3-9-22-15/h1-6,9,12,21H,7-8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHIYVHPHIFMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The fluorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The furan ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the fluorophenoxy moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory and Analgesic Potential
Substituted phenoxy acetamide derivatives, such as those in , exhibit notable anti-inflammatory, analgesic, and antipyretic activities. For example, 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives demonstrated 30–50% inhibition of carrageenan-induced edema in rodent models . The target compound’s 2-fluorophenoxy group aligns with these bioactive structures, though its efficacy remains unverified.
Metabolic and Stability Considerations
The cyclopropyl group in the target compound could mitigate oxidative metabolism compared to larger aliphatic chains (e.g., cyclohexyl in ). Additionally, the hydroxyethyl moiety may enhance solubility, addressing a common limitation of hydrophobic acetamides.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of acetamides and features a complex structure that includes:
- A cyclopropyl group
- A furan ring
- A hydroxyethyl moiety
- A fluorophenoxy substituent
The molecular formula is not explicitly provided in the search results, but the compound exhibits a molecular weight of approximately 344.42 g/mol . The unique combination of these functional groups suggests enhanced biological activity due to their ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The functional groups facilitate binding through:
- Hydrogen bonding
- Hydrophobic interactions
Preliminary studies indicate that compounds with similar structures can inhibit various enzymes, suggesting that this compound may also possess enzyme inhibitory properties . Such interactions are crucial for understanding its therapeutic potential in treating diseases associated with enzyme dysregulation.
Biological Activity and Therapeutic Potential
Research highlights several promising biological activities associated with this compound:
- Anti-inflammatory Properties : Initial studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for conditions characterized by inflammation .
- Analgesic Effects : The compound has shown potential analgesic properties, which could be beneficial in pain management therapies .
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on specific enzymes, indicating that this compound may also function as an enzyme inhibitor .
Case Studies and Experimental Findings
While specific case studies on this compound were not detailed in the search results, related compounds have been investigated for their biological activities. For instance, studies on furan derivatives have revealed their potential as inhibitors against various biological targets, including viral proteases . The structural similarities suggest that this compound could exhibit comparable activities.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-cyclopropyl-N-(furan-3-yl)acetamide | C_{12}H_{15}NO_3 | Lacks fluorine substituent; simpler structure |
| 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide | C_{12}H_{13}ClFNO | Contains chlorine instead of fluorine; different biological activity |
| N-(4-fluorophenyl)-N'-(furan-3-carbonyl)hydrazine | C_{12}H_{10}FNO_3 | Features hydrazine moiety; different reactivity profile |
This table illustrates how variations in functional groups can influence biological activity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
